molecular formula C9H17NO2 B1603339 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester CAS No. 125781-45-5

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester

Cat. No. B1603339
M. Wt: 171.24 g/mol
InChI Key: UBSFJGSRZYKALE-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is related to 4,4-dimethylproline and is used in various chemical reactions .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester”, involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons in the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound has a molecular weight of 171.24 .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester”, are used in various chemical reactions . The compound’s reactivity is influenced by steric factors and the spatial orientation of substituents .

properties

IUPAC Name

ethyl 4,4-dimethylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSFJGSRZYKALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631480
Record name Ethyl 4,4-dimethylprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-dimethylpyrrolidine-2-carboxylate

CAS RN

125781-45-5
Record name Ethyl 4,4-dimethylprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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